Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-
Description
The compound Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- (CAS: 99058-22-7) is a chlorinated ethanone derivative featuring a 2,3-dihydroindole (indoline) substituent. Its molecular formula is C₁₀H₁₀ClNO, with a molecular weight of 195.65 g/mol . A hydrochloride salt form of this compound (C₁₀H₁₁Cl₂NO, molecular weight: 232.10 g/mol) is also documented, commonly used in synthetic chemistry for improved solubility and stability . The compound’s structure includes a reactive 2-chloroethanone moiety attached to the 5-position of the indoline ring, making it a versatile intermediate for further functionalization.
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9/h1-2,5,12H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXJYMZKLOKHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-, often involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indoline Ring
Methylsulfonyl-Substituted Derivative
- Compound: 2-Chloro-1-[2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanone
- Molecular Formula: C₁₂H₁₄ClNO₃S
- Molecular Weight : 295.76 g/mol
- Key Differences: Addition of a methylsulfonyl group at the 1-position of the indoline ring increases polarity and molecular weight.
Acetylated Derivative
- Compound: 1-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroethanone
- Molecular Formula: C₁₂H₁₂ClNO₂
- Molecular Weight : 237.68 g/mol
- This modification may enhance metabolic stability by blocking enzymatic degradation at the nitrogen site .
Variations in the Ethanone Moiety
Methoxy-Substituted Analog
- Compound: 2-Methoxy-1-[3-(phenylmethyl)-1H-indol-2-yl]ethanone
- Molecular Formula: C₁₈H₁₇NO₂
- Molecular Weight : 279.33 g/mol
- Key Differences: Replacement of the chlorine with a methoxy group reduces electrophilicity at the ethanone position.
Piperidine-Functionalized Derivative
- Compound: 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone
- Molecular Formula : Variable (e.g., C₁₄H₁₆N₆O for aryl = phenyl)
- Key Differences :
Salt Forms and Solubility
Research Findings and Analytical Data
Spectroscopic Characterization
Crystallographic Data
- X-ray Crystallography: Derivatives like 1-(3,3-diallyl-2-methoxyindolin-1-yl)-2-phenylethanone exhibit planar indoline rings and tetrahedral geometry at the ethanone carbon .
Biological Activity
Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)-, also referred to as 2-chloro-1-(2,3-dihydroindol-5-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₂H₁₄ClNO and a molecular weight of approximately 229.70 g/mol. The presence of a chloro group and an indole moiety contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClNO |
| Molecular Weight | 229.70 g/mol |
| CAS Number | 41202-24-8 |
| Density | 1.205 g/cm³ |
| Boiling Point | 335.7 °C |
| Flash Point | 166.6 °C |
Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The chloro group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.
- Receptor Modulation : The indole moiety interacts with various receptors and enzymes, modulating their activity and influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
Antimicrobial Properties
Research has demonstrated that the compound exhibits significant antimicrobial activity against various pathogens. For instance:
- Staphylococcus aureus : Ethanone showed a minimum inhibitory concentration (MIC) of 3.90 µg/mL against standard strains, with even lower MIC values against methicillin-resistant strains (MRSA) .
- Candida albicans : The compound also displayed moderate antifungal activity, with certain derivatives achieving MIC values around 7.80 µg/mL .
Anticancer Activity
In vitro studies have indicated potential anticancer properties of ethanone derivatives. For example:
- Compounds derived from this structure exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), suggesting effectiveness comparable to established chemotherapeutics like doxorubicin .
Case Studies
Several case studies highlight the biological relevance of ethanone:
- Case Study on Antimicrobial Efficacy :
- Case Study on Anticancer Activity :
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Ethanone, 2-chloro-1-(2,3-dihydro-1H-indol-5-yl)- in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust systems are functional .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid environmental release .
- Storage : Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Key Steps :
Friedel-Crafts Acylation : React 2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
Chlorination : Optimize reaction conditions (e.g., solvent: dichloromethane; temperature: 0–5°C) to minimize byproducts .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Q. What analytical techniques are critical for characterizing this compound's purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the indole ring substitution pattern and chloroacetyl group integration .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS .
- X-ray Crystallography : Resolve crystal structure to validate stereochemistry and bond lengths (e.g., C-Cl bond: ~1.76 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for structural confirmation?
- Methodological Answer :
- Cross-Validation : Compare experimental IR bands (e.g., C=O stretch at ~1700 cm⁻¹) with computational simulations (DFT/B3LYP/6-31G*) .
- Dynamic NMR : Investigate tautomeric equilibria or conformational flexibility using variable-temperature NMR .
- Hybrid Techniques : Correlate LC-MS/MS data with theoretical fragmentation libraries to resolve ambiguities .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the chloroacetyl group exhibits high electrophilicity (HOMO: −6.2 eV) .
- Molecular Docking : Use software like MOE to model interactions with biological targets (e.g., indole-binding enzymes). Optimize force field parameters for halogen bonding .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess stability of the indole-chloroacetyl conformation .
Q. How to design experiments to study the compound's interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with indole-binding pockets (e.g., tryptophan hydroxylase) based on structural homology (PDB ID: 2XR) .
- In Vitro Assays :
- Fluorescence Quenching : Monitor binding to serum albumin via Stern-Volmer analysis (λₑₓ: 280 nm) .
- Kinetic Studies : Measure IC₅₀ values using enzyme inhibition assays (e.g., COX-2) with a colorimetric substrate .
- ADMET Prediction : Use QikProp to estimate pharmacokinetic properties (e.g., logP: ~2.8; BBB penetration: moderate) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in safety guidelines across different sources?
- Methodological Answer :
- Hierarchical Prioritization : Follow the most stringent recommendations (e.g., ECHA guidelines > in-house protocols) .
- Literature Review : Cross-reference SDS from authoritative databases (e.g., GESTIS, CAMEO Chemicals) to identify consensus .
- Experimental Validation : Perform toxicity screenings (e.g., Ames test, acute dermal exposure) to resolve conflicting data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
